molecular formula C15H24N4O2 B1434384 Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1691892-86-0

Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No. B1434384
M. Wt: 292.38 g/mol
InChI Key: AXUKLRLHEJYGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate, commonly referred to as TBPAP, is a heterocyclic compound with a molecular formula of C13H19N3O2. It is a derivative of pyridine and is used in various scientific research applications. TBPAP has been used as a building block for the synthesis of other organic compounds, as a ligand for metal complexes, and as a catalyst for various reactions. In addition, TBPAP has been studied for its potential use in drug development.

Scientific Research Applications

Synthesis of Rho–Kinase Inhibitor K-115 Intermediate

A practical synthesis of a closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was developed for multikilogram production as a key intermediate of the Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization, showcasing its utility in producing medically relevant compounds (Gomi et al., 2012).

Intramolecular Schmidt Reaction

The intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate led to the formation of a saturated fused heterocyclic system, indicating its potential as an intermediate for the synthesis of N-substituted diazepines with a fused pyrrole ring (Moskalenko & Boev, 2014).

Anticancer Drug Intermediate Synthesis

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A high yield synthesis method was established, demonstrating the compound’s role in the development of therapeutics targeting the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).

α-Hydroxy Carboxylic Acids Synthesis

An improved procedure for the synthesis of α-hydroxy carboxylic acids from corresponding α-amino acids was developed, highlighting the versatility of tert-butyl nitrite in organic transformations (Stuhr-Hansen et al., 2014).

Pseudopeptidic Diazepines Synthesis

The sequential Ugi reaction followed by Staudinger/aza-Wittig cyclization demonstrated the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, useful for drug design (Lecinska et al., 2010).

properties

IUPAC Name

tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-11-12(16)5-6-17-13/h5-6,11H,4,7-10H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUKLRLHEJYGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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